REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([CH2:8][Br:9])[cH:6][cH:7]1.[C-:11]#[N:12].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[Na+:13].[Na+:19].[O-:15][C:16]([OH:17])=[O:18].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH2:14]>>[Br:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([CH2:8][C:11]#[N:12])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)ccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
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Smiles
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Cc1cc(Br)ccc1CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |